Cas no 2285-60-1 (3-Fluoro-2,5-dimethylaniline)

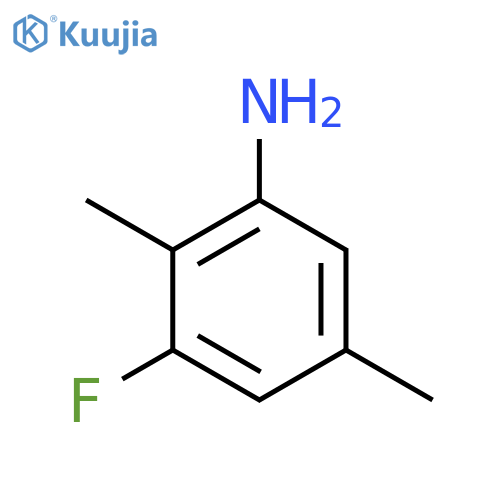

3-Fluoro-2,5-dimethylaniline structure

商品名:3-Fluoro-2,5-dimethylaniline

CAS番号:2285-60-1

MF:C8H10FN

メガワット:139.170105457306

MDL:MFCD34602414

CID:5002488

3-Fluoro-2,5-dimethylaniline 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-2,5-dimethylaniline

- 2,5-Dimethyl-3-fluoroaniline

- Benzenamine, 3-fluoro-2,5-dimethyl-, hydrochloride (1:1)

- 3-Fluoro-2,5-dimethyl-phenylamine hydrochloride

- 3-Fluoro-2,5-dimethylaniline

-

- MDL: MFCD34602414

- インチ: 1S/C8H10FN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3

- InChIKey: DAUDNMQURSQPKF-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(C)=CC(=C1C)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 116

- トポロジー分子極性表面積: 26

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-Fluoro-2,5-dimethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010013035-500mg |

2,5-Dimethyl-3-fluoroaniline |

2285-60-1 | 97% | 500mg |

$790.55 | 2023-09-02 | |

| Alichem | A010013035-1g |

2,5-Dimethyl-3-fluoroaniline |

2285-60-1 | 97% | 1g |

$1475.10 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1125863-1g |

3-Fluoro-2,5-dimethyl-phenylamine hydrochloride |

2285-60-1 | 95% | 1g |

$1545 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125863-5g |

3-Fluoro-2,5-dimethyl-phenylamine hydrochloride |

2285-60-1 | 95% | 5g |

$5465 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125863-100mg |

3-Fluoro-2,5-dimethyl-phenylamine hydrochloride |

2285-60-1 | 95% | 100mg |

$325 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1125863-5g |

3-Fluoro-2,5-dimethyl-phenylamine hydrochloride |

2285-60-1 | 95% | 5g |

$5465 | 2025-02-21 | |

| Alichem | A010013035-250mg |

2,5-Dimethyl-3-fluoroaniline |

2285-60-1 | 97% | 250mg |

$470.40 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1125863-100mg |

3-Fluoro-2,5-dimethyl-phenylamine hydrochloride |

2285-60-1 | 95% | 100mg |

$325 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125863-250mg |

3-Fluoro-2,5-dimethyl-phenylamine hydrochloride |

2285-60-1 | 95% | 250mg |

$525 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1125863-50mg |

3-Fluoro-2,5-dimethyl-phenylamine hydrochloride |

2285-60-1 | 95% | 50mg |

$235 | 2024-07-28 |

3-Fluoro-2,5-dimethylaniline 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

2285-60-1 (3-Fluoro-2,5-dimethylaniline) 関連製品

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量